

Melitidin: A Comprehensive Technical Dossier on its Chemical Structure and Elucidation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Melitidin**

Cat. No.: **B12368738**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melitidin, a naturally occurring flavanone glycoside, has garnered significant scientific interest due to its potential as a statin-like compound with cholesterol-lowering properties.^[1] This technical document provides an in-depth overview of the chemical structure of **Melitidin**, including its systematic nomenclature, physicochemical properties, and the experimental methodologies employed for its structural elucidation. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Chemical Identity and Properties

Melitidin is classified as a flavanone glycoside, specifically a derivative of naringenin.^{[2][3]} Its structure is characterized by a naringenin aglycone linked to a neohesperidoside moiety, which is further esterified with a 3-hydroxy-3-methylglutaryl (HMG) group.^[3] This unique structural feature is believed to be responsible for its biological activity.^[3]

Tabulated Physicochemical Data

The following table summarizes the key quantitative data and identifiers for **Melitidin**.

Property	Value	Reference(s)
IUPAC Name	5-[(2R,3S,4S,5R,6S)-3,4,5-dihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]methoxy]-3-hydroxy-3-methyl-5-oxopentanoic acid	[2]
CAS Number	1162664-58-5	[2] [4] [5]
Molecular Formula	C ₃₃ H ₄₀ O ₁₈	[4] [5] [6]
Molecular Weight	724.7 g/mol	[4] [7]
Canonical SMILES	C[C@H]1--INVALID-LINK-- O[C@@H]2--INVALID-LINK-- C--INVALID-LINK-- C5=CC=C(C=C5)O)OCOC(=O)CC(C)(CC(=O)O)O)O)O>C@@HO	[8]
Appearance	Powder	[7]
Purity	≥98% (HPLC)	[4] [6] [7]
Solubility	Soluble in DMSO, Pyridine, Methanol, Ethanol	[4] [7]
Source	Isolated from the peels of Citrus maxima (pummelo) and bergamot orange juice. [4] [7]	

Structural Elucidation: Experimental Protocols

The chemical structure of **Melitidin** was determined through a combination of spectroscopic and spectrometric techniques.[\[3\]](#)[\[9\]](#) The primary methods employed are detailed below.

Isolation and Purification

Melitidin was first isolated from *Citrus grandis* 'Tomentosa'.^{[3][9]} The isolation process typically involves the following steps:

- Extraction: The plant material (e.g., peels of *Citrus maxima*) is extracted with a suitable solvent such as methanol.^{[3][7]}
- Chromatography: The crude extract is then subjected to various chromatographic techniques for purification. These methods include:
 - Column chromatography on silica gel.^[3]
 - Preparative High-Performance Liquid Chromatography (HPLC).^{[4][6]}

Spectroscopic and Spectrometric Analysis

The purified compound is then analyzed using a suite of spectroscopic and spectrometric methods to elucidate its structure.

- Ultraviolet (UV) Spectroscopy: UV spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of the flavonoid chromophore. The UV spectrum of **Melitidin** in methanol shows an absorption maximum (λ_{max}) at 285.1 nm.^[3]
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of **Melitidin** (KBr pellet) shows characteristic absorption bands at 3407 cm^{-1} (hydroxyl groups), 1722 cm^{-1} (ester carbonyl group), and 1577 cm^{-1} (aromatic ring).^[3]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (^1H and ^{13}C) and 2D (HMQC and HMBC) NMR spectroscopy are crucial for determining the connectivity of atoms in the molecule.^{[3][9]} A detailed analysis of the NMR data allows for the assignment of all proton and carbon signals, confirming the flavanone glycoside structure and the position of the HMG moiety.^{[3][10]}
- High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular weight, which allows for the determination of the molecular

formula. The Q-TOF MS spectrum of **Melitidin** shows a molecular ion peak $[M]^-$ at m/z 723.2109, which corresponds to the calculated mass for the molecular formula $C_{33}H_{39}O_{17}$.^[3]

Biological Activity and Signaling Pathway

Melitidin has been identified as a potential anti-cholesterol agent with statin-like properties.^[1] It acts as an inhibitor of the 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, a key enzyme in the cholesterol biosynthesis pathway.^{[1][3]} The biosynthesis of **Melitidin** itself has been elucidated in pummelo, involving a cluster of genes including UDP-glucuronosyltransferases, rhamnosyltransferase, and acyltransferases.^[1]

Experimental Workflow for Structure Elucidation

The following diagram illustrates the general workflow for the isolation and structural elucidation of **Melitidin**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Elucidation of the melitidin biosynthesis pathway in pummelo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Melitidin | C33H40O17 | CID 101485562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Melitidin | 1162664-58-5 | MOLNOVA [molnova.com]
- 5. Melitidin - Wikipedia [en.wikipedia.org]
- 6. molnova.com:443 [molnova.com:443]
- 7. Melitidin | CAS:1162664-58-5 | Manufacturer ChemFaces [chemfaces.com]
- 8. melitidin - Wikidata [wikidata.org]
- 9. Melitidin: a flavanone glycoside from Citrus grandis 'Tomentosa' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Melitidin: A Comprehensive Technical Dossier on its Chemical Structure and Elucidation]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12368738#what-is-the-chemical-structure-of-melitidin>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com